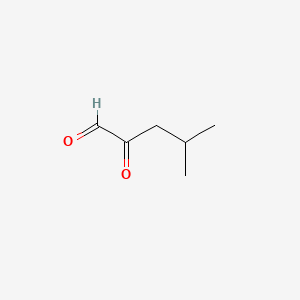
Isobutylglyoxal
Descripción general
Descripción
Isobutylglyoxal (IBG) is a versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a highly reactive aldehyde that can be used in the synthesis of other compounds and as a reagent in a variety of biochemical processes. IBG is an important intermediate in the synthesis of glyoxalase I, an enzyme involved in the regulation of intracellular redox homeostasis. In addition, IBG has been used in numerous scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and the study of signal transduction pathways.
Aplicaciones Científicas De Investigación
1. Diabetes Mellitus Research
Isobutylglyoxal has applications in the field of diabetes research. In animal models, substances like this compound are utilized to induce hyperglycemia in rats and mice to study diabetes. These models are essential for understanding the pathogenesis of diabetes and testing new treatments, including islet cell transplantation and preventative strategies (Rees & Alcolado, 2005).
2. Material Science in Epoxy Resins
In material science, particularly in the curing of epoxy resins, this compound plays a role. It's involved in the reactions of phenylglycidyl ether and N,N-methylglycidylaniline with dibutyl amine, impacting the kinetics of these reactions. This research is critical for optimizing the properties of epoxy resins used in various industrial applications (Špaček, Pouchlý, & Biroš, 1987).
3. Oxidative Stress and Inflammation
This compound is also significant in studies of oxidative stress and inflammation. For example, glyoxal, a related compound, reacts with peroxynitrite to produce formate ion and formyl radical, leading to the generation of singlet oxygen. These findings contribute to understanding the molecular events in nitrosative, oxidative, and carbonyl stress in inflammatory processes and aging-related diseases (Massari et al., 2011).
4. Cardiovascular Research
In cardiovascular research, this compound is used to study cardiac hypertrophy and fibrosis. For instance, it is compared with dobutamine in inducing these conditions in animal models. Understanding these effects is crucial for developing treatments for heart diseases and conditions like heart failure (Anderson, Moore, & Larson, 2008).
5. Drug Delivery Systems
This compound is also relevant in the development of drug delivery systems. For example, isobutylcyanoacrylate nanocapsules, which could be related to this compound in their chemical structure, have been studied for the enteral absorption of insulin. This research is significant for creating more efficient and patient-friendly insulin delivery methods for diabetes treatment (Michel et al., 1991).
Propiedades
IUPAC Name |
4-methyl-2-oxopentanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)3-6(8)4-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIPDUFGXKXYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168747 | |
| Record name | Pentanal, 4-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16979-05-8 | |
| Record name | Pentanal, 4-methyl-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016979058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanal, 4-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



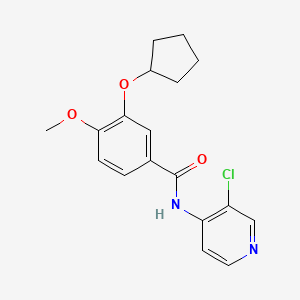
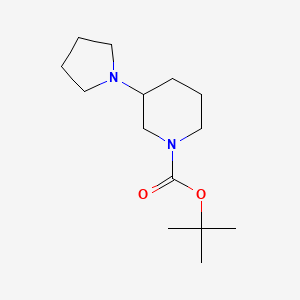
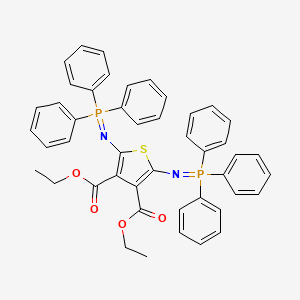
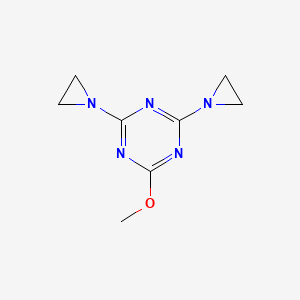


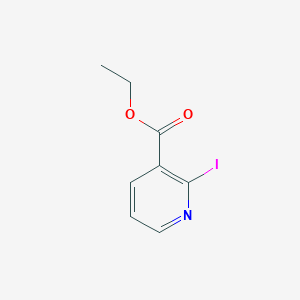
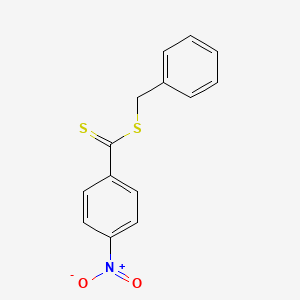


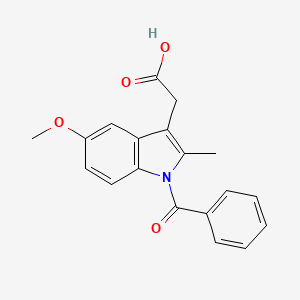
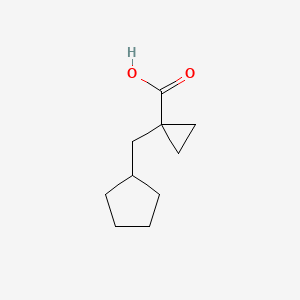

![N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B3064716.png)